molecular formula C7H6BrNO B6231568 6-bromo-4-methylpyridine-2-carbaldehyde CAS No. 1060804-71-8

6-bromo-4-methylpyridine-2-carbaldehyde

Cat. No.: B6231568
CAS No.: 1060804-71-8
M. Wt: 200
InChI Key:
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Description

6-Bromo-4-methylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methylpyridine-2-carbaldehyde typically involves the bromination of 4-methylpyridine followed by formylation. One common method is the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-4-methylpyridine is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4)

Major Products Formed

    Oxidation: 6-Bromo-4-methylpyridine-2-carboxylic acid

    Reduction: 6-Bromo-4-methylpyridine-2-methanol

    Substitution: Various biaryl compounds depending on the boronic acid used

Scientific Research Applications

6-Bromo-4-methylpyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-pyridinecarboxaldehyde
  • 4-Bromo-2-methylpyridine
  • 6-Methoxy-2-pyridinecarboxaldehyde

Uniqueness

6-Bromo-4-methylpyridine-2-carbaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and an aldehyde group on the pyridine ring allows for diverse chemical transformations and applications in various fields of research .

Properties

CAS No.

1060804-71-8

Molecular Formula

C7H6BrNO

Molecular Weight

200

Purity

95

Origin of Product

United States

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